2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide

Description

Chemical Identity and Nomenclature

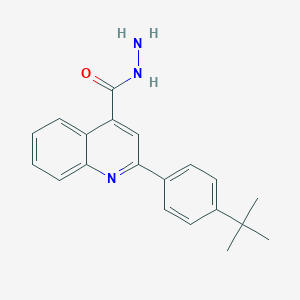

2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a heterocyclic organic compound characterized by a quinoline backbone substituted at the 4-position with a carbohydrazide group and at the 2-position with a 4-tert-butylphenyl moiety. Its systematic IUPAC name is This compound . The compound has a molecular formula of $$ \text{C}{20}\text{H}{21}\text{N}_{3}\text{O} $$, a molecular weight of 319.40 g/mol, and a CAS registry number of 524933-35-5 . The SMILES notation for its structure is $$ \text{O=C(C1=CC(C2=CC=C(C(C)(C)C)C=C2)=NC3=CC=CC=C13)NN} $$, reflecting the quinoline core, tert-butylphenyl substituent, and hydrazide functional group.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{21}\text{N}_{3}\text{O} $$ |

| Molecular Weight | 319.40 g/mol |

| CAS Number | 524933-35-5 |

| IUPAC Name | This compound |

Historical Context and Development

The synthesis of this compound derives from methodologies developed for quinoline-4-carboxylic acid derivatives. A pivotal approach involves the Pfitzinger reaction , which facilitates the condensation of isatin with ketones under basic conditions to form quinoline-4-carboxylic acids. For this compound, 4-tert-butylacetophenone reacts with isatin in ethanol using potassium hydroxide, followed by esterification with sulfuric acid to yield the ethyl ester intermediate. Subsequent treatment with hydrazine hydrate replaces the ester group with a carbohydrazide moiety, completing the synthesis.

Key milestones in its development include:

- Optimization of the Pfitzinger reaction using trimethylsilyl chloride (TMSCl) to improve yields and reduce reaction times.

- Functionalization strategies enabling the incorporation of the tert-butyl group, which enhances lipophilicity and stability.

- Microwave-assisted synthesis of hydrazone derivatives, which streamlined the production of structurally related compounds.

Significance in Heterocyclic Chemistry

The compound’s significance lies in its quinoline scaffold , a privileged structure in medicinal chemistry due to its electronic diversity and capacity for hydrogen bonding. The tert-butylphenyl group contributes steric bulk and hydrophobicity, improving membrane permeability in biological systems. Meanwhile, the carbohydrazide functional group serves as a versatile handle for further derivatization, enabling the formation of hydrazones, triazoles, and metal complexes.

Key contributions to heterocyclic chemistry :

- Synthetic versatility : The compound acts as a precursor for synthesizing pyrazole, oxadiazole, and triazole derivatives via cyclocondensation or Mannich reactions.

- Coordination chemistry : Its hydrazide group binds transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic or antimicrobial properties.

- Structure-activity relationship (SAR) studies : Modifications at the 2- and 4-positions of the quinoline core have elucidated the role of substituents in modulating biological activity.

Current Research Landscape

Recent studies focus on the compound’s applications in antimicrobial and anticancer research . For example:

- Antimicrobial activity : Derivatives exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values as low as 0.39 µg/mL.

- Anticancer potential : Hybrids incorporating acrylamide moieties inhibit epidermal growth factor receptor (EGFR) kinase ($$ \text{IC}_{50} = 0.22 \, \mu\text{M} $$) and induce apoptosis in breast cancer cells.

- Material science : Metal complexes of the compound show promise in catalytic applications and as fluorescent probes.

Table 2: Recent applications in research

Properties

IUPAC Name |

2-(4-tert-butylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMDJPHKLUJZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Quinoline-4-Carboxylic Acid

The Pfitzinger reaction serves as the cornerstone for constructing the quinoline-4-carboxylic acid backbone. This method involves the condensation of isatin 1 with 4-tert-butylacetophenone 2 under basic conditions (Scheme 1). The reaction proceeds via nucleophilic attack of the acetophenone enolate on the carbonyl carbon of isatin, followed by cyclodehydration to yield 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid 3 .

Key Conditions :

Mechanistic Insight :

TMSCl activates the carbonyl group of isatin, facilitating nucleophilic attack and subsequent cyclization. The tert-butyl group’s steric bulk necessitates prolonged reaction times compared to smaller substituents.

Esterification to Ethyl Ester

The carboxylic acid 3 is esterified using ethanol in the presence of concentrated sulfuric acid as a dehydrating agent (Scheme 2). This step converts the acid into ethyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate 4 , improving solubility for subsequent reactions.

Optimization :

Conversion to Carbohydrazide

The ethyl ester 4 reacts with excess hydrazine hydrate in ethanol to form 2-(4-tert-butylphenyl)quinoline-4-carbohydrazide 5 (Scheme 3). Hydrazine nucleophilically substitutes the ethoxy group, yielding the carbohydrazide with high regioselectivity.

Critical Parameters :

-

Hydrazine Concentration : 98% hydrazine hydrate (6 mL per 10 mmol ester)

-

Reaction Time : 3–5 hours under reflux

Alternative Synthetic Routes

Three-Component Synthesis

A one-pot, three-component approach combines 4-tert-butylacetophenone 2 , aniline derivatives, and pyruvic acid 6 in the presence of p-toluenesulfonic acid (PTSA) under microwave irradiation (Scheme 4). This method bypasses intermediate isolation, directly yielding quinoline-4-carboxylic acid derivatives.

Advantages :

Limitations :

Gould-Jacobs Reaction Adaptations

The Gould-Jacobs reaction, traditionally used for quinolin-4-ones, has been modified to synthesize carboxylated quinolines. Aniline 7 reacts with diethyl ethoxymethylidenedimalonate 8 under thermal cyclization (250°C), followed by hydrolysis and decarboxylation to yield quinoline-4-carboxylic acid 3 (Scheme 5).

Challenges :

Optimization and Catalytic Approaches

Catalytic Esterification

Eaton’s reagent (P2O5 in methanesulfonic acid) accelerates esterification of 3 to 4 at 50°C, achieving 95% yield in 2 hours. This method avoids sulfuric acid, simplifying purification.

Microwave-Assisted Hydrazide Formation

Microwave irradiation (100 W, 100°C) reduces the hydrazinolysis of 4 to 5 from 5 hours to 20 minutes, maintaining yields of 78–80%.

Comparative Analysis of Methods

Chemical Reactions Analysis

2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is its potential as an anticancer agent. Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study: In Vitro and In Vivo Efficacy

A study demonstrated that derivatives of quinoline showed promising results in inhibiting pancreatic cancer cell migration and proliferation. The compound was found to enhance the activity of SIRT6, a protein implicated in cancer progression, thereby offering a novel approach for cancer treatment .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | SIRT6 activation |

| Study B | Panc-1 | 8.3 | Apoptosis induction |

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Quinoline derivatives have shown activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a quinoline core displayed enhanced antibacterial activity compared to traditional antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanistic Insights

The underlying mechanisms through which this compound exerts its biological effects are crucial for its application in drug development. Studies suggest that the compound may induce apoptosis in cancer cells and inhibit key enzymes involved in bacterial cell wall synthesis.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of quinoline derivatives with hydrazine. The structural modifications can enhance its biological activity.

Synthesis Overview

- Starting Materials : Quinoline-4-carboxylic acid is reacted with tert-butyl phenol.

- Hydrazine Reaction : The resulting product undergoes condensation with hydrazine to form the final hydrazide derivative.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Antimicrobial Activity

- 2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide derivatives: Exhibited inhibitory effects against E. coli (ATCC 25922) and K. pneumoniae (ATCC 700603) at 25–50 mg/mL concentrations .

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide analogs: Demonstrated moderate activity against S. typhimurium (ATCC 14028) in agar diffusion assays .

Antiproliferative Activity

- Molecular docking studies indicated strong binding to cancer-related proteins (e.g., EGFR kinase) .

Antioxidant Potential

- 2-(Furan-2-yl)quinoline-4-carbohydrazide derivatives: Showed radical scavenging activity in DPPH assays, attributed to the electron-donating furan group .

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Enhance binding to enzymatic targets (e.g., EGFR kinase) via dipole interactions . Heterocyclic Moieties (e.g., benzofuran): Increase antibacterial activity through enhanced target affinity .

Thermodynamic Stability : Derivatives with methyl or isopropyl groups exhibit improved stability under ambient conditions .

Spectroscopic Characterization: 1H NMR: Peaks in the δ 7.5–8.5 ppm range confirm aromatic protons in quinoline-carbohydrazides . IR Spectroscopy: N–H stretching (3250–3350 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) validate hydrazide functionality .

Biological Activity

2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a synthetic compound with a quinoline backbone known for its potential biological activities. This compound, characterized by its unique structure and functional groups, has garnered interest in medicinal chemistry due to its possible applications as an antimicrobial and anticancer agent. The following sections detail its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula CHNO, with a CAS number of 524933-35-5. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to similar compounds. This structural feature is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, similar to other quinoline-based compounds. For example, structurally related compounds have shown efficacy against various bacterial strains and fungi, indicating a potential for development as an antimicrobial agent.

Enzyme Inhibition

Carbohydrazides are known to act as enzyme inhibitors. The specific interaction of this compound with enzymes involved in nucleic acid metabolism, such as DNA gyrase, has been suggested. Molecular docking studies could elucidate the binding affinities of this compound to target enzymes, providing insights into its mechanism of action .

Study on Antibacterial Activity

A study exploring the antibacterial effects of quinoline derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is sparse, the structural similarities to effective compounds suggest it may also possess similar antibacterial properties .

Anticancer Potential

Research into quinoline derivatives has highlighted their potential as anticancer agents. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and p53 expression modulation . Further studies are needed to establish the efficacy of this compound in cancer treatment.

Data Tables

| Activity Type | Compound | Target | IC50 Value |

|---|---|---|---|

| Antibacterial | This compound | Staphylococcus aureus | Not yet determined |

| Antifungal | This compound | Candida albicans | Not yet determined |

| Enzyme Inhibition | This compound | DNA gyrase | Not yet determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.